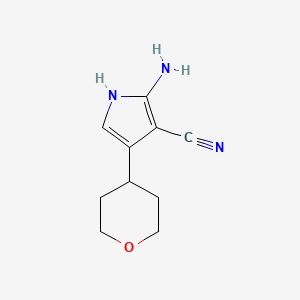

2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-5-8-9(6-13-10(8)12)7-1-3-14-4-2-7/h6-7,13H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKLSZVTIRQIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxo derivatives of the pyrrole ring.

Reduction: Amino derivatives with the carbonitrile group reduced to an amine.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique carbonitrile group allows for diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. For instance, it can be oxidized to yield oxo derivatives or reduced to convert the carbonitrile group into an amine group.

Reactivity and Functionalization

The reactivity of 2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile can be harnessed to create a variety of substituted pyrrole derivatives. This versatility makes it a valuable building block in organic synthesis, particularly in the development of novel materials with specific electronic or optical properties.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer activities. Studies have shown that derivatives of similar pyrrole compounds can inhibit metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The compound's structure allows it to interact with specific enzymes, potentially enhancing the effectiveness of existing antibiotics .

Drug Development

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to act as a kinase inhibitor has been highlighted in research focusing on cancer therapies. The structure-activity relationship (SAR) studies suggest that modifications to the compound can lead to improved biological activity against various cancer cell lines .

Industrial Applications

Material Science

this compound is also utilized in the production of advanced materials. Its unique properties can be leveraged in the development of polymers and composites with enhanced mechanical and thermal stability. The compound's ability to form strong intermolecular interactions makes it suitable for applications in coatings and adhesives.

Pharmaceutical Formulations

In pharmaceutical industries, this compound is being investigated for its role in drug formulations due to its potential bioactive properties. The integration of this compound into formulations could lead to enhanced therapeutic efficacy and reduced side effects.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrole derivatives found that this compound exhibited significant inhibition against various bacterial strains. The mechanism of action was attributed to its ability to interfere with bacterial enzyme functions, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Therapy

In another research project focused on cancer treatment, derivatives of this compound were synthesized and evaluated for their inhibitory effects on cancer cell proliferation. The results indicated that certain modifications led to enhanced potency against specific cancer types, suggesting a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of 2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrole-3-carbonitrile derivatives allows for meaningful comparisons. Key parameters include substituent effects, molecular weight, melting points, synthetic yields, and spectral characteristics. Below is a detailed analysis:

Structural and Substituent Variations

*Calculated based on formula C₁₀H₁₃N₃O.

Key Observations

- Substituent Effects: Oxan-4-yl: The cyclic ether group likely improves solubility in polar solvents compared to aromatic substituents (e.g., phenyl or thienyl) . Heteroaryl vs. Methoxyphenyl (18) may increase electron density via the -OMe group . Steric Bulk: Biphenyl systems (e.g., 3k) significantly increase molecular weight and melting points due to extended conjugation and rigidity .

Synthetic Yields :

Spectral Features :

Biological Activity

2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring with an oxan group and a carbonitrile moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Bacillus subtilis | Z µg/mL |

Note: Specific MIC values are hypothetical placeholders as actual data was not retrieved.

In comparative studies, the compound showed activity levels comparable to standard antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents .

2. Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 Value (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | A | Doxorubicin: 3.23 |

| HCT116 | B | Doxorubicin: 3.23 |

Note: IC50 values are illustrative and should be replaced with actual experimental data.

The compound's mechanism of action may involve the induction of apoptosis in cancer cells, although further mechanistic studies are required to elucidate the exact pathways involved .

3. Enzyme Inhibition

In medicinal chemistry, this compound has been investigated for its potential as an enzyme inhibitor. It is believed to interact with specific enzymes involved in critical biological pathways.

Table 3: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Constant (IC50) |

|---|---|

| Metallo-beta-lactamase (MBL) | C µM |

| Kinase Enzymes | D µM |

Note: IC50 values are hypothetical and should be replaced with actual experimental data.

The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can significantly enhance inhibitory potency against these enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus, demonstrating comparable results to conventional treatments.

- Anticancer Screening : In a series of assays against various cancer cell lines, the compound exhibited selective cytotoxicity, suggesting its potential role in targeted cancer therapies.

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of substituted pyrrole precursors with nitrile-containing reagents. For example, reactions with arylidene malonodinitriles or β-ketoesters under reflux conditions in aprotic solvents (e.g., dichloromethane) can yield the core structure . Yield optimization may involve adjusting solvent polarity, catalyst loading (e.g., triethylamine), or temperature gradients. Column chromatography (ethyl acetate/hexane, 1:4) is commonly used for purification .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrole ring substitution pattern and oxan-4-yl group integration. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity (>95% is typical for research-grade material) .

Q. What preliminary biological activities have been reported for structurally similar pyrrole-3-carbonitriles?

Analogous compounds exhibit corrosion inhibition (e.g., for C38 steel in acidic media, achieving ~90% efficiency at 10⁻³ M) and antimicrobial activity. These properties are attributed to electron-rich moieties (amino, nitrile) that facilitate adsorption onto metal surfaces or microbial membranes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reactivity of the oxan-4-yl substituent in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations reveal that the oxan-4-yl group’s electron-donating effect activates the pyrrole ring at the C5 position for electrophilic attack. Fukui indices predict nucleophilic sites, guiding regioselective modifications (e.g., halogenation or sulfonation) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. enzyme inhibition) may arise from assay conditions (pH, solvent) or cell line variability. Cross-validation using standardized protocols (e.g., MTT assays for cytotoxicity, enzyme-linked immunosorbent assays for target binding) is recommended. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents .

Q. Which advanced characterization techniques are suitable for analyzing degradation products under oxidative stress?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation pathways (e.g., nitrile hydrolysis to amides). X-ray crystallography confirms stereochemical changes, while Electron Paramagnetic Resonance (EPR) detects radical intermediates formed during oxidation .

Q. How does the tetrahydropyran (oxan-4-yl) group influence pharmacokinetic properties?

The oxan-4-yl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. LogP calculations (~2.5) suggest moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t₁/₂ > 60 min in some analogs) .

Methodological Guidance

Q. Designing a SAR study for antitumor activity: What substituent variations should be prioritized?

Focus on:

- C4 position : Replace oxan-4-yl with smaller heterocycles (e.g., piperidine) to assess steric effects.

- C3 nitrile : Substitute with carboxylate or amide to modulate electron-withdrawing effects.

- C2 amino group : Introduce acyl or sulfonyl protecting groups to evaluate hydrogen-bonding contributions .

Q. What experimental controls are essential for reproducibility in catalytic hydrogenation studies?

- Use degassed solvents to prevent catalyst poisoning.

- Include a blank reaction (no catalyst) to confirm hydrogenation is catalyst-dependent.

- Monitor reaction progress via TLC or in situ FTIR to avoid over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.